molecular formula C7H6ClF2NO B13453080 Pyridine, 2-chloro-3-(2,2-difluoroethoxy)-

Pyridine, 2-chloro-3-(2,2-difluoroethoxy)-

Cat. No.: B13453080
M. Wt: 193.58 g/mol
InChI Key: FFNHGIOEHHSOPC-UHFFFAOYSA-N
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Description

2-chloro-3-(2,2-difluoroethoxy)pyridine is a compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. This compound is characterized by the presence of a chloro group and a difluoroethoxy group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 2-chloro-3-(2,2-difluoroethoxy)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.

    Reduction: The compound can be reduced to form corresponding dihydropyridines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridines.

Scientific Research Applications

2-chloro-3-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with an additional fluorine atom, leading to different chemical properties.

    2-chloro-5-(2,2-difluoroethoxy)pyridine: Positional isomer with the difluoroethoxy group at a different position on the pyridine ring.

Uniqueness

2-chloro-3-(2,2-difluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted chemical syntheses and specific biological applications.

Biological Activity

Pyridine derivatives, particularly 2-chloro-3-(2,2-difluoroethoxy)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, including antimicrobial and anticancer properties . The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

The biological activity of 2-chloro-3-(2,2-difluoroethoxy)-pyridine is largely attributed to its ability to interact with various molecular targets. The compound can function as either an inhibitor or an activator of specific enzymes and receptors. Its 2,2-difluoroethoxy group enhances lipophilicity, facilitating interactions with hydrophobic regions in proteins. This characteristic allows the compound to modulate the activity of key biological pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition : Acts on specific enzymes by forming hydrogen bonds, potentially altering their catalytic activity.
  • Receptor Interaction : Modulates receptor signaling pathways, influencing cellular responses.
  • Chemical Reactivity : Participates in nucleophilic substitution reactions and coupling reactions like Suzuki-Miyaura, which are vital for synthesizing bioactive molecules .

Antimicrobial Activity

Research indicates that 2-chloro-3-(2,2-difluoroethoxy)-pyridine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown efficacy in inhibiting growth, making it a candidate for further development in treating infections.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, it has shown a growth inhibition value (GI50) of approximately 2.30 μM against HCT116 human colon carcinoma cells . This suggests promising therapeutic implications in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-chloro-3-(2,2-difluoroethoxy)-pyridine , a comparison with structurally similar compounds is beneficial. The following table summarizes key differences and similarities:

Compound NameStructureBiological ActivityUnique Features
2-chloro-3-(2,2-difluoroethoxy)-pyridineStructureAntimicrobial, AnticancerEnhanced lipophilicity due to difluoroethoxy group
3-chloro-2-(2,2-difluoroethoxy)pyridineSimilarModerate antimicrobialDifferent substitution pattern affects activity
5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridineStructureAntimicrobialBromine substituent alters reactivity

Case Studies

  • Anticancer Efficacy : A study published in Nature explored the effects of pyridine derivatives on cancer cell lines. The results indicated that compounds similar to 2-chloro-3-(2,2-difluoroethoxy)-pyridine exhibited selective inhibition against Aurora kinases, which are critical in cancer cell proliferation .
  • Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains. Results showed significant inhibition zones compared to controls, suggesting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-chloro-3-(2,2-difluoroethoxy)pyridine

InChI

InChI=1S/C7H6ClF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2

InChI Key

FFNHGIOEHHSOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC(F)F

Origin of Product

United States

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